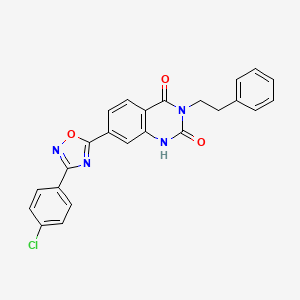![molecular formula C14H13N5O4 B11275927 4-[6-(Methoxycarbonyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid](/img/structure/B11275927.png)
4-[6-(Methoxycarbonyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a tetrazole ring fused with a pyrimidine ring, which is further substituted with a methoxycarbonyl group and a benzoic acid moiety.
Méthodes De Préparation
The synthesis of 4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid can be achieved through a one-pot, multicomponent reaction. This method involves the reaction of appropriate aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole in the presence of a catalytic amount of triethylamine . The reaction conditions are typically mild and efficient, leading to good to excellent yields of the desired product. Industrial production methods may involve scaling up this synthetic route with optimizations for cost-effectiveness and yield improvement.
Analyse Des Réactions Chimiques
4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds with potential biological activities.
Medicine: It has potential therapeutic applications due to its anticancer properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting key enzymes or receptors involved in cancer cell proliferation and survival. The exact molecular targets and pathways may vary depending on the specific biological context and require further research for detailed elucidation.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid include other tetrazolo[1,5-a]pyrimidine derivatives. These compounds share a common core structure but differ in their substituents, leading to variations in their biological activities and applications. For example, 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile is another compound in this class that has shown potent anticancer activities . The uniqueness of 4-[6-(Methoxycarbonyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-7-yl]benzoic acid lies in its specific substitution pattern, which contributes to its distinct biological properties.
Propriétés
Formule moléculaire |
C14H13N5O4 |
|---|---|
Poids moléculaire |
315.28 g/mol |
Nom IUPAC |
4-(6-methoxycarbonyl-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)benzoic acid |
InChI |
InChI=1S/C14H13N5O4/c1-7-10(13(22)23-2)11(19-14(15-7)16-17-18-19)8-3-5-9(6-4-8)12(20)21/h3-6,11H,1-2H3,(H,20,21)(H,15,16,18) |
Clé InChI |
MAKSGEODMJKKIJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)C(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11275848.png)
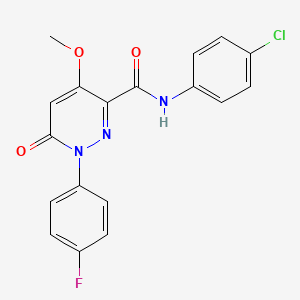
![15-[(2,6-dichlorophenyl)methylsulfanyl]-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B11275868.png)
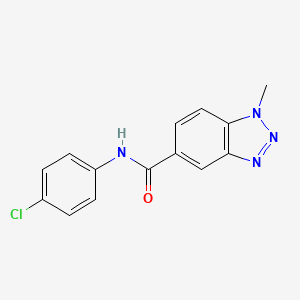
![N-[2-(5-Oxo-3-{[1-(phenylcarbamoyl)ethyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-6-YL)phenyl]benzamide](/img/structure/B11275879.png)
![N-(3-chloro-4-fluorophenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11275883.png)
![Methyl 4-({[7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}methyl)benzoate](/img/structure/B11275884.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B11275888.png)
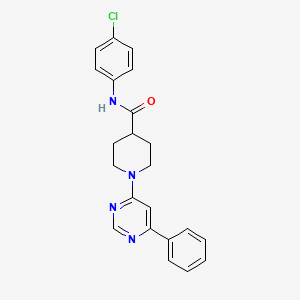
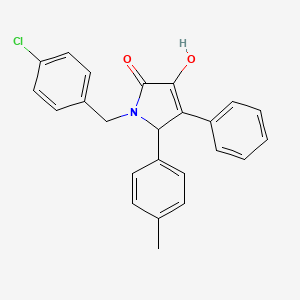
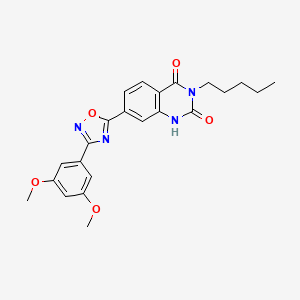
![N-{2-[3-({[(2-Ethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]-4-methylphenyl}propanamide](/img/structure/B11275932.png)
